

1-Pyrenecarboxaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Pyrenecarboxaldehyde

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This technical guide provides an in-depth overview of **1-Pyrenecarboxaldehyde**, a key fluorescent molecule utilized in various scientific and biomedical research fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Core Chemical and Physical Properties

1-Pyrenecarboxaldehyde (also known as 1-formylpyrene or pyrene-1-carbaldehyde) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene backbone functionalized with an aldehyde group. This structure imparts unique photophysical properties, making it a valuable tool in fluorescence-based applications. Its key identifiers and physical properties are summarized below.

Property	Value
CAS Number	3029-19-4[1][2][3]
Molecular Formula	C ₁₇ H ₁₀ O[1][2][3][4]
Molecular Weight	230.26 g/mol [1][3][4]
Appearance	Dark yellow to yellow solid (crystals or powder) [5]
Melting Point	123-130 °C[5][6]
Solubility	Insoluble in water.
Purity	Typically ≥98% or ≥99% depending on the supplier.[1][7]
Synonyms	1-Formylpyrene, 1-Pyrenealdehyde, Pyrene-1-carbaldehyde.[1][2][4]
UV/Visible Spectrum	Available through the NIST WebBook.[8]
IR Spectrum	Available through the NIST WebBook.[6]
Mass Spectrum	Available through the NIST WebBook.[9]

Synthesis of 1-Pyrenecarboxaldehyde

The synthesis of **1-Pyrenecarboxaldehyde** is well-documented, with established protocols providing good yields and purity. A common and efficient method involves the formylation of 1-bromopyrene, which itself is synthesized from pyrene. This two-step process is scalable and avoids the use of highly toxic reagents like CCl₄, which were used in older procedures.[1]

Experimental Protocol: Two-Step Synthesis from Pyrene

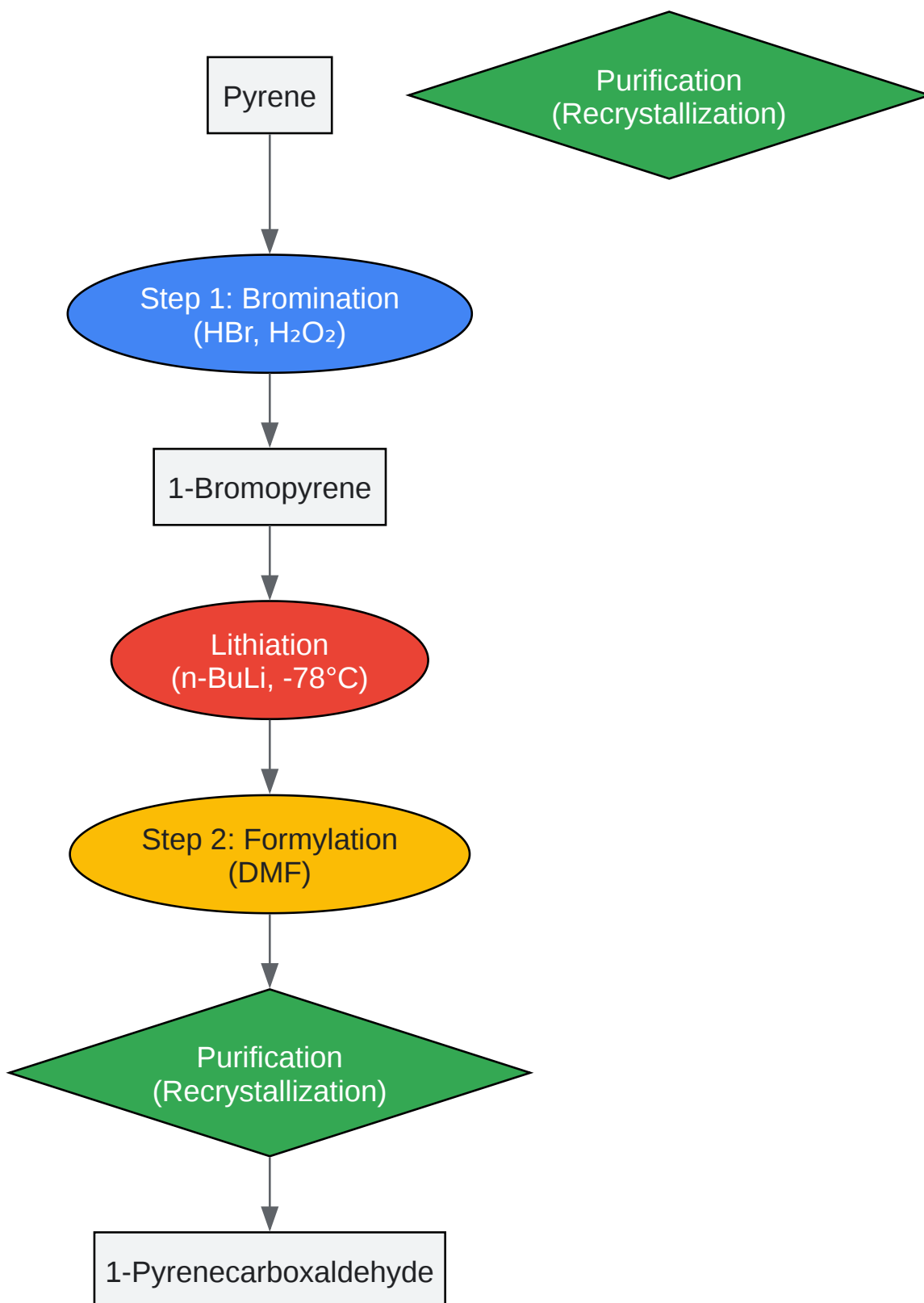
This protocol is adapted from a procedure published in Organic Syntheses, which provides a robust and scalable method.[5][7]

Step 1: Synthesis of 1-Bromopyrene

- **Reaction Setup:** To a 500-mL round-bottomed flask, add pyrene (20.0 g, 98.9 mmol) and a 1:1 v/v mixture of methanol (MeOH) and diethyl ether (Et₂O) (250 mL).
- **Addition of Reagents:** With vigorous stirring, add hydrobromic acid (HBr, 48% aqueous solution, 12.3 mL, 1.1 equiv). Cool the mixture to 15 °C using a water bath.
- **Oxidation:** Slowly add hydrogen peroxide (H₂O₂, 30% w/w aq, 10.4 mL, 1.05 equiv) over 30 minutes.
- **Reaction:** Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.
- **Workup:** Add water (150 mL) and extract the mixture with dichloromethane (CH₂Cl₂, 2 x 250 mL). Wash the combined organic layers with aqueous NaOH (1 M, 150 mL) and saturated aqueous NaCl (2 x 150 mL).
- **Purification:** Dry the organic phase over MgSO₄, filter through a plug of silica gel, and remove the solvent by rotary evaporation. The crude product can be further purified by extraction and recrystallization to yield 1-bromopyrene as a pale yellow powder.

Step 2: Synthesis of **1-Pyrenecarboxaldehyde**

- **Reaction Setup:** In a 1-L, three-necked, round-bottomed flask under a nitrogen atmosphere, place the 1-bromopyrene (18.0 g, 64.0 mmol) from Step 1.
- **Lithiation:** Add dry, deoxygenated tetrahydrofuran (THF, 300 mL) and cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.6 M in hexane, 62 mL, 1.3 equiv) via syringe over 10 minutes. Stir the mixture for 1 hour at -78 °C.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF, 8.0 mL, 1.3 equiv) via syringe. Allow the mixture to warm to room temperature and stir for 16 hours overnight.
- **Workup:** Quench the reaction by carefully adding 1 M aqueous HCl (200 mL). Extract the mixture with diethyl ether (2 x 200 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
- **Purification:** Dry the organic phase over MgSO₄, remove the solvent by rotary evaporation. The crude product is then purified by recrystallization from ethanol to yield **1-**

Pyrenecarboxaldehyde.[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Pyrenecarboxaldehyde**.

Applications in Research and Drug Development

The unique photophysical properties of the pyrene moiety, combined with the reactive aldehyde group, make **1-Pyrenecarboxaldehyde** a versatile molecule for various applications.

Fluorescent Probes and Sensors

1-Pyrenecarboxaldehyde is highly sensitive to the polarity of its local environment. This solvatochromic behavior is a hallmark of pyrene derivatives and is exploited in the development of fluorescent probes. For instance, it has been used to study the polarity of micelle-water interfaces and to create fluorescent polymers for the detection of pesticides.^[10] The aldehyde group allows for its incorporation into larger molecular structures, creating chemosensors for detecting metal ions and other analytes.

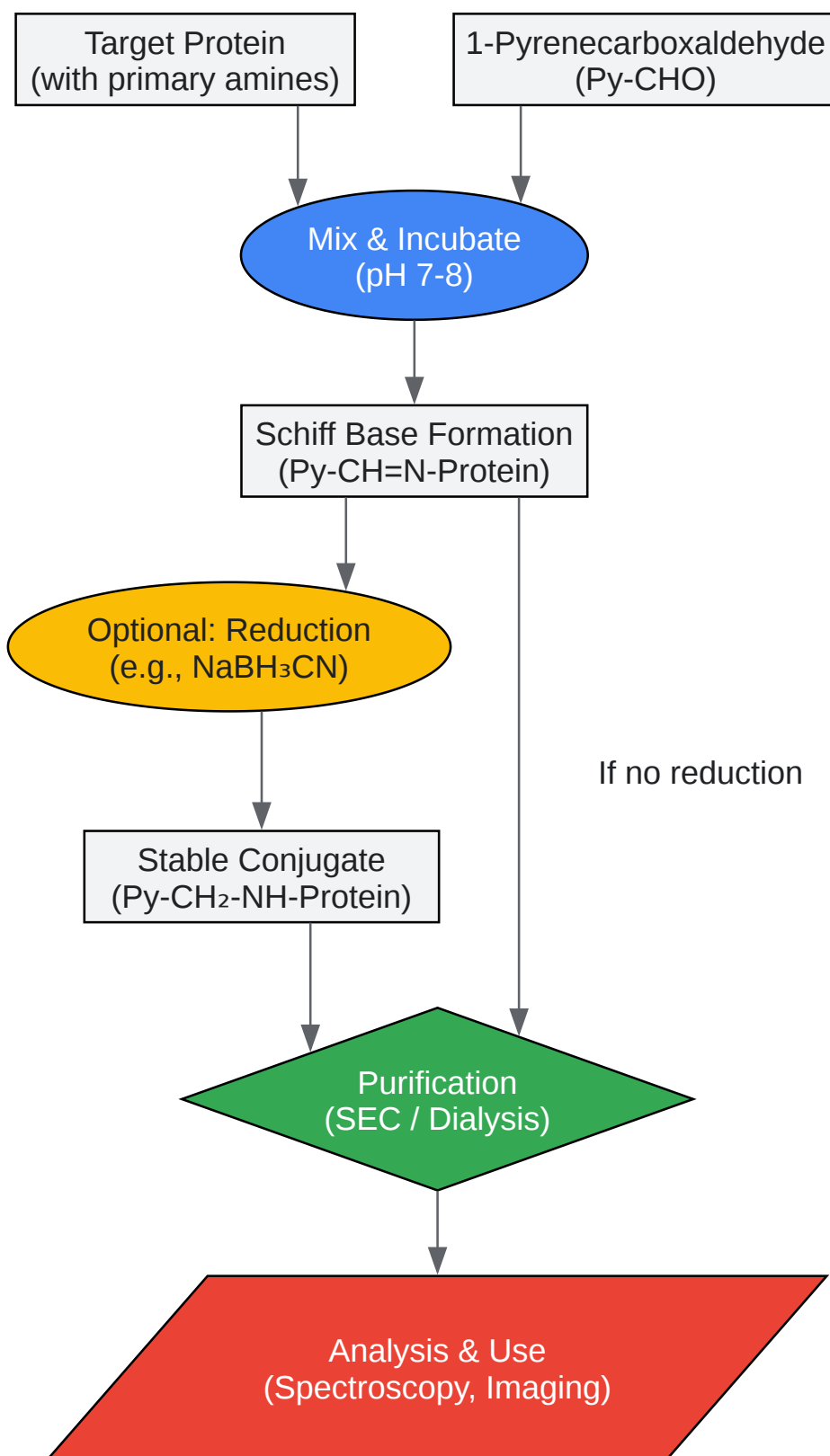
Bioconjugation and Protein Labeling

The aldehyde functional group is a valuable tool for bioconjugation. It can react with primary amines (such as the N-terminus of a protein or the side chain of lysine) to form a Schiff base, which can be further stabilized by reduction to a secondary amine. This chemistry allows for the covalent attachment of the fluorescent pyrene tag to proteins and other biomolecules.^[11] Labeled proteins can then be used in a variety of assays, including fluorescence microscopy, single-molecule imaging, and fluorescence resonance energy transfer (FRET) studies.^{[2][4]}

General Protocol for Protein Labeling:

- **Protein Preparation:** Prepare the protein of interest in an amine-free buffer (e.g., phosphate or HEPES buffer) at a pH of approximately 7.0-8.0.
- **Fluorophore Preparation:** Dissolve **1-Pyrenecarboxaldehyde** in a minimal amount of an organic co-solvent like DMSO or DMF to create a stock solution.
- **Conjugation Reaction:** Add a molar excess of the **1-Pyrenecarboxaldehyde** solution to the protein solution. The reaction can be incubated for several hours at room temperature or overnight at 4°C.

- (Optional) Reductive Amination: To form a more stable bond, a mild reducing agent (e.g., sodium cyanoborohydride, NaBH_3CN) can be added to the reaction mixture to reduce the Schiff base to a secondary amine.
- Purification: Remove excess, unreacted fluorophore from the labeled protein using size-exclusion chromatography (SEC) or dialysis.
- Characterization: Confirm the labeling efficiency (degree of labeling) using UV-Vis spectroscopy by measuring the absorbance of the protein and the pyrene fluorophore.



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Caption: General workflow for protein labeling with **1-Pyrenecarboxaldehyde**.

Application in Genetic Analysis

1-Pyrenecarboxaldehyde has been described as a novel base-discriminating fluorescent (BDF) compound used for Single Nucleotide Polymorphism (SNP) typing. SNPs are variations at a single position in a DNA sequence among individuals. Fluorescent probes can be designed to bind to DNA, and the specific fluorescence signal (e.g., intensity or wavelength) can change depending on the base present at the SNP site. This allows for the rapid and high-throughput genotyping of individuals, which is crucial in genetic research, diagnostics, and personalized medicine.

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